
Sodium dimethyldithiocarbamate dihydrate
説明
Sodium dimethyldithiocarbamate dihydrate, also known as Dimethyldithiocarbamic acid sodium salt, is a compound with the linear formula (CH3)2NCSSNa · aq . It has a molecular weight of 143.21 on an anhydrous basis . It is used in various applications and is effective over a wide pH range .
Synthesis Analysis
This compound can be synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide . The reaction forms stable products of sodium salt of dithiocarbamate .Chemical Reactions Analysis
Sodium dimethyldithiocarbamate undergoes several reactions. Oxidation of sodium diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide . Dithiocarbamates are nucleophiles and thus can be alkylated . Even dichloromethane suffices .Physical And Chemical Properties Analysis
Sodium dimethyldithiocarbamate dihydrate is a white to almost white powder to crystal . It has a density of 1.18 g/mL at 25°C . The compound is solid at 20°C .科学的研究の応用
Plant Physiology and Agriculture
Transpiration and Stomatal Regulation : Sodium dimethyldithiocarbamate, when applied to the roots of tomato and bean plants, significantly decreases transpiration rates and prevents stomatal opening. It also reduces water movement associated with metabolic root pressure and the concentration of amino acids moving out of the root system by up to 50% (Thorn & Minshall, 1964).
Plant Growth Regulation : It has been found that S-(carboxymethyl)-dimethyldithiocarbamate, a compound derived from sodium dimethyldithiocarbamate, exhibits plant growth-regulating activity. For instance, tomato plants showed distinct epinastic curvature and leaf deformations when exposed to this compound (Kerk et al., 1955).
Environmental and Ecotoxicology
- Heavy Metal Chelation : Sodium dimethyldithiocarbamate is widely used as a heavy metal chelating agent in the treatment of wastewater and hazardous waste. However, its leakage into the environment poses ecological risks. For example, it adversely affects the survival, growth, and locomotion behaviors of the nematode Caenorhabditis elegans at concentrations above 1 mg/L (Wang et al., 2020).
作用機序
Target of Action
Sodium dimethyldithiocarbamate dihydrate (NaDMDC) is a complex compound with multiple potential targets. It is known to interact with various enzymes and metal ions due to its chelating properties .
Mode of Action
NaDMDC is a chelating agent . It can bind to metal ions, altering their chemical behavior and potentially inhibiting the function of metal-dependent enzymes.
Result of Action
It is known to have fungicidal properties and is used as a precursor to fungicides and rubber chemicals . It has also been shown to inhibit the incorporation of 14C-acetate into the lipids of X. oryzae, a type of bacteria
Action Environment
The action, efficacy, and stability of NaDMDC can be influenced by various environmental factors. For example, its chelating properties can be affected by the presence of other metal ions in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence its action and stability .
Safety and Hazards
Sodium dimethyldithiocarbamate dihydrate is harmful if swallowed and causes damage to organs . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety precautions include wearing protective gloves, eye protection, and face protection, and avoiding release to the environment .
特性
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dimethyldithiocarbamate dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



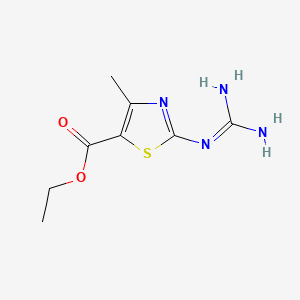
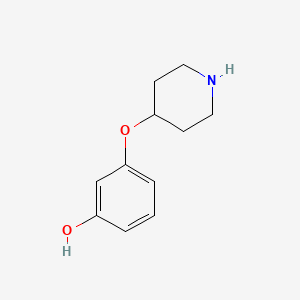
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)
![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)


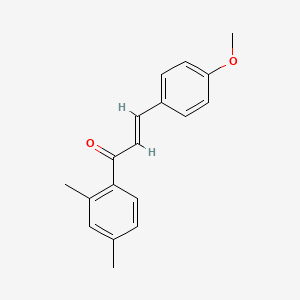

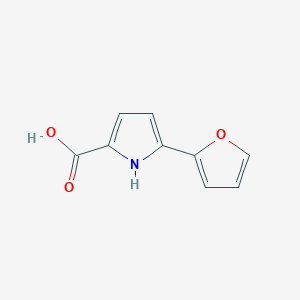
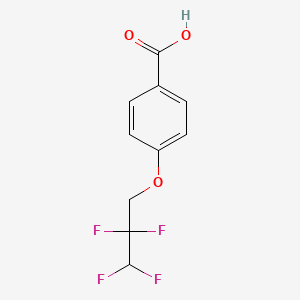
![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)


![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)